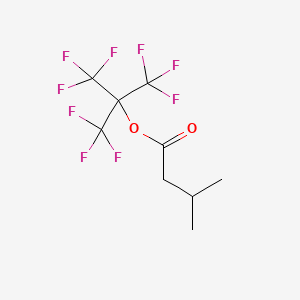

Nonafluoro-tert-butyl 3-methylbutyrate

Description

Nonafluoro-tert-butyl 3-methylbutyrate is a fluorinated ester characterized by a nonafluoro-tert-butyl group attached to a 3-methylbutyrate backbone. For instance, 4-(Nonafluoro-tert-butyl) aniline (C₁₀H₆F₉N), a compound with a similar nonafluoro-tert-butyl substituent, exhibits a molecular weight of 311.1470 g/mol and a CAS registry number (41125-50-2) . The nonafluoro-tert-butyl group is known to impart high thermal stability, chemical resistance, and hydrophobicity due to the strong C–F bonds and steric bulk. These properties make fluorinated esters like Nonafluoro-tert-butyl 3-methylbutyrate valuable in specialized industrial applications, such as surfactants, lubricants, or coatings.

Properties

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F9O2/c1-4(2)3-5(19)20-6(7(10,11)12,8(13,14)15)9(16,17)18/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKVAWKFDWEPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660158 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-45-9 | |

| Record name | 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Nonafluoro-tert-butyl 3-methylbutyrate typically involves the esterification of 3-methylbutanoic acid with nonafluoro-tert-butyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nonafluoro-tert-butyl 3-methylbutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

NFTB3MB is a fluorinated compound characterized by its stable carbon-fluorine bonds, which confer unique properties such as high thermal stability, low surface tension, and resistance to degradation. These characteristics make it suitable for applications where durability and resistance to environmental factors are critical.

Environmental Science

NFTB3MB has been studied for its behavior in the environment, particularly regarding its persistence and bioaccumulation potential. PFAS compounds, including NFTB3MB, are known for their resistance to environmental degradation, leading to concerns about their accumulation in ecosystems and potential impacts on wildlife.

- Case Study: Transplacental Transfer

Research indicates that NFTB3MB can cross the placenta, raising concerns about fetal exposure during critical developmental periods. A study developed a machine learning model to predict the transplacental transfer of PFAS, revealing that compounds like NFTB3MB could partition into cord blood, which has significant implications for fetal health .

Toxicology

The toxicological profile of NFTB3MB is under investigation due to the broader implications of PFAS exposure on human health. Studies have shown that PFAS can interfere with hormonal systems and developmental processes.

- Significance of Research

Understanding the toxicokinetics of NFTB3MB is crucial for assessing risks associated with human exposure. The ability of this compound to persist in biological systems necessitates thorough investigations into its potential health impacts .

Chemical Modeling

NFTB3MB is utilized in computational models aimed at predicting the behavior of PFAS in biological systems. These models help researchers understand how these substances interact with biological membranes and their potential for accumulation in human tissues.

- Modeling Techniques

Advanced cheminformatics tools are employed to calculate physicochemical descriptors that correlate with the partitioning behavior of NFTB3MB. These insights are essential for regulatory assessments and risk management strategies concerning PFAS .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Science | Study of persistence and bioaccumulation potential | NFTB3MB can cross the placenta; significant implications for fetal health |

| Toxicology | Investigation of health impacts related to exposure | Potential interference with hormonal systems; needs further research |

| Chemical Modeling | Predictive modeling of chemical behavior in biological systems | Advanced models predict partitioning behavior; essential for risk assessment |

Mechanism of Action

The mechanism of action of Nonafluoro-tert-butyl 3-methylbutyrate involves its interaction with molecular targets through its fluorinated groups. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the compound’s unique electronic properties .

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The following compounds share structural similarities with Nonafluoro-tert-butyl 3-methylbutyrate, differing primarily in substituents or functional groups:

Research Findings and Industrial Relevance

Flavoring and Feed Additives

Non-fluorinated esters such as 3-methylbutyl butyrate and ethyl 3-methylbutyrate are widely studied for their roles in flavor and aroma chemistry. Ethyl 3-methylbutyrate, for instance, is a potent odorant in aged rum , while 3-methylbutyl butyrate is authorized as a feed additive due to its structural similarity to tested compounds like isopentyl acetate .

Environmental and Industrial Behavior

- Persistence: Fluorinated esters like Nonafluoro-tert-butyl 3-methylbutyrate may exhibit environmental persistence akin to methyl tert-butyl ether, which is a regulated pollutant .

- Volatility: Non-fluorinated esters (e.g., ethyl 3-methylbutyrate) are volatile organic compounds (VOCs) detected in halite and marine environments , whereas fluorinated esters likely have lower volatility due to stronger intermolecular forces.

Biological Activity

Nonafluoro-tert-butyl 3-methylbutyrate, a perfluoroalkyl substance (PFAS), has garnered attention due to its unique chemical properties and potential biological effects. This compound is part of a broader class of substances known for their persistence in the environment and potential health risks. Understanding its biological activity is crucial for assessing its implications on human health and ecological systems.

- Chemical Formula : CHFO

- Molecular Weight : 400.15 g/mol

- CAS Number : 2378-02-1

- Structure : The compound features a tert-butyl group and a perfluorinated chain, which contributes to its hydrophobicity and stability.

Biological Activity Overview

Research indicates that nonafluoro-tert-butyl 3-methylbutyrate exhibits various biological activities, particularly regarding its transplacental transfer and potential effects on fetal development. Studies have shown that PFAS can interfere with endocrine functions and may lead to adverse health outcomes.

Key Findings:

-

Transplacental Transfer :

- Nonafluoro-tert-butyl 3-methylbutyrate has been identified as having a significant concentration ratio between maternal and cord blood, suggesting its ability to cross the placental barrier. A study indicated that compounds with a log RCM (ratio of concentrations in maternal vs. cord blood) greater than 0 preferentially partition to cord blood, raising concerns about fetal exposure .

-

Health Implications :

- Exposure to PFAS, including nonafluoro-tert-butyl 3-methylbutyrate, has been linked to various health issues such as immune suppression, thyroid dysfunction, and developmental problems in infants . The potential for these compounds to disrupt hormonal balances is particularly alarming in the context of prenatal exposure.

Case Study 1: Transplacental Effects

A comprehensive study examined the transplacental transfer of PFAS, including nonafluoro-tert-butyl 3-methylbutyrate. The findings revealed that:

- Population Studied : Pregnant women and their newborns.

- Results : Higher concentrations of nonafluoro-tert-butyl 3-methylbutyrate were found in cord blood compared to maternal blood, indicating effective placental transfer.

- : The presence of this compound in fetal circulation raises concerns about developmental toxicity.

Case Study 2: Immune Response Alteration

Another investigation focused on the immunological impacts of PFAS exposure during pregnancy:

- Findings : Pregnant women exposed to higher levels of nonafluoro-tert-butyl 3-methylbutyrate exhibited altered immune responses, including decreased vaccine efficacy in their offspring.

- Implications : This suggests potential long-term health effects on children exposed in utero.

Data Tables

| Property | Value |

|---|---|

| Log RCM (cord vs. maternal) | >0 (indicating preferential transfer) |

| Molecular Weight | 400.15 g/mol |

| CAS Number | 2378-02-1 |

| Health Effects | Immune suppression, thyroid dysfunction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.